![molecular formula C8H12O B14389687 [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol CAS No. 89590-62-5](/img/structure/B14389687.png)
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropane ring substituted with a methanol group and a methylprop-1-en-1-ylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the methanol group. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of a suitable electrophile to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as rhodium or copper complexes can enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, PBr3, or other halogenating agents under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Halogenated cyclopropyl derivatives.
科学研究应用
Chemistry
In chemistry, [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol: This compound has a similar structure but with an additional methyl group on the cyclopropane ring.
Cyclopropanemethanol, 2-(2-methyl-1-propenylidene): Another structurally related compound with slight variations in the substituents.
Uniqueness
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
89590-62-5 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-6(2)3-7-4-8(7)5-9/h8-9H,4-5H2,1-2H3 |
InChI 键 |
LQBDTJNMPJUAAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C1CC1CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

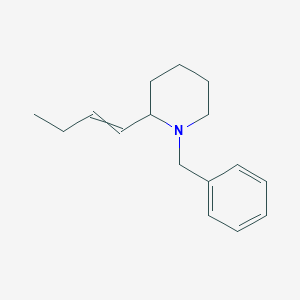
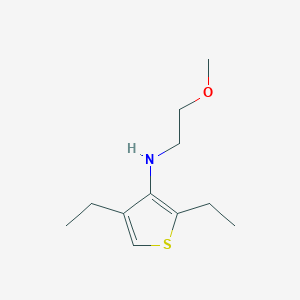
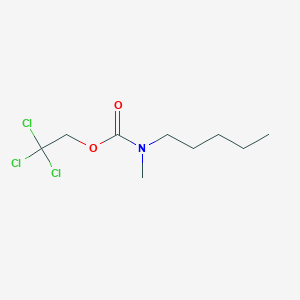
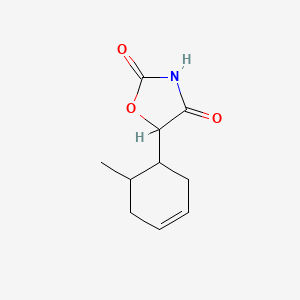

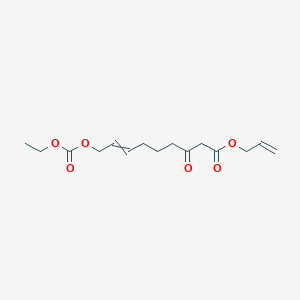
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
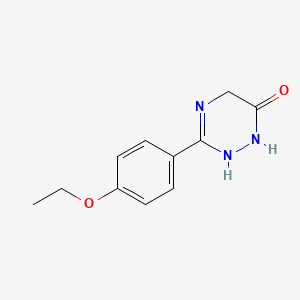
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)


